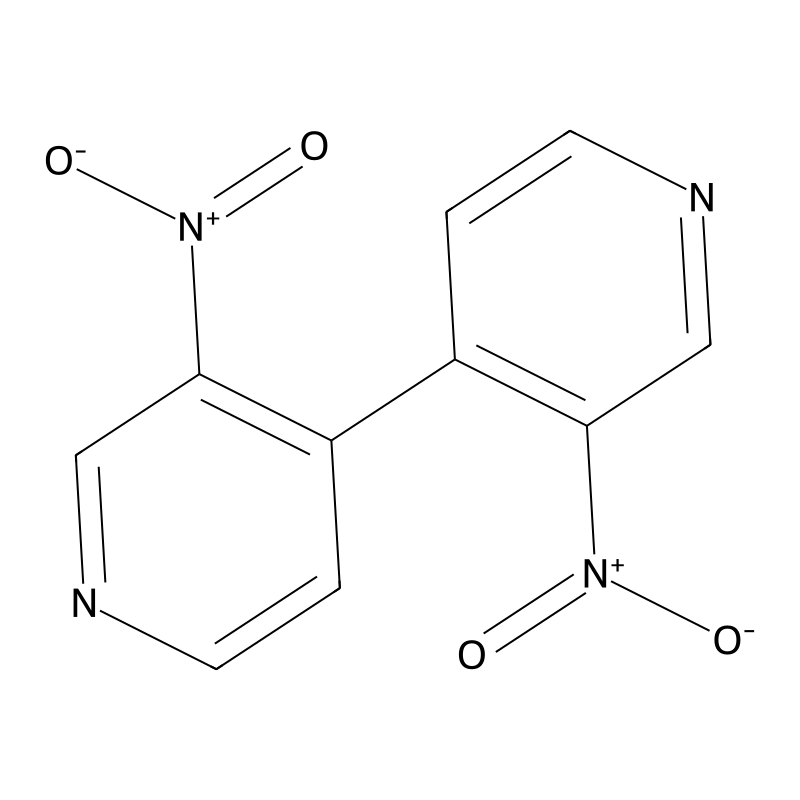3-Nitro-4-(3-nitropyridin-4-yl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Nitro-4-(3-nitropyridin-4-yl)pyridine is a complex organic compound characterized by its unique structural features and molecular formula . This compound consists of a pyridine ring substituted with two nitro groups, which significantly influence its chemical properties and biological activities. The presence of multiple nitro groups enhances its electron-withdrawing characteristics, making it a valuable compound in various
The reactivity of 3-nitro-4-(3-nitropyridin-4-yl)pyridine is primarily attributed to the nitro groups attached to the pyridine rings. Key reactions include:
- Nucleophilic Substitution: The nitro groups facilitate nucleophilic substitutions at the positions adjacent to them. For instance, nucleophiles such as amines can attack the pyridine ring, leading to the formation of various derivatives .
- Vicarious Nucleophilic Substitution: This method allows for selective substitution at the para position relative to the nitro group, yielding products with high regioselectivity .
- Oxidative Reactions: The compound can undergo oxidative transformations, particularly in the presence of strong oxidizing agents, which can modify the nitro groups or lead to the formation of new functional groups .
The biological activity of 3-nitro-4-(3-nitropyridin-4-yl)pyridine has been explored in various studies. Its derivatives exhibit significant pharmacological properties, including:
- Antimicrobial Activity: Several nitropyridine derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
- Antitumor Properties: Some studies suggest that compounds containing nitropyridine moieties may exhibit anticancer activity, making them candidates for further investigation in cancer therapy .
- Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been noted, which could lead to applications in treating diseases related to enzyme dysregulation .
The synthesis of 3-nitro-4-(3-nitropyridin-4-yl)pyridine can be achieved through several methods:
- Nitration of Pyridine Derivatives: The compound can be synthesized by nitrating pyridine derivatives using dinitrogen pentoxide in an organic solvent followed by treatment with sodium bisulfite .
- Vicarious Nucleophilic Substitution: This method involves reacting 3-nitropyridine with nucleophiles such as amines or carbon nucleophiles under controlled conditions to yield substituted products .
- Oxidative Nitration: Utilizing oxidizing agents allows for the introduction of additional functional groups while maintaining the integrity of the nitro groups present in the structure .
3-Nitro-4-(3-nitropyridin-4-yl)pyridine finds applications across various fields:
- Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activities.
- Agricultural Chemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its antimicrobial properties.
- Material Science: Used in synthesizing advanced materials and polymers owing to its unique electronic properties derived from the nitro groups .
Studies investigating the interactions of 3-nitro-4-(3-nitropyridin-4-yl)pyridine with biological macromolecules have revealed significant insights:
- Protein Binding: Research indicates that this compound can bind effectively to certain proteins, influencing their activity and stability.
- Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with various biological targets, aiding in drug design efforts .
Several compounds share structural similarities with 3-nitro-4-(3-nitropyridin-4-yl)pyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Nitropyridine | Single nitro group on pyridine | Basic structure; used as a precursor |
| 4-Nitropyridine | Single nitro group on another position | Exhibits different reactivity patterns |
| 2,6-Dinitropyridine | Two nitro groups at different positions | Higher reactivity due to multiple nitros |
| 5-Nitropyridin-2-one | Nitro group and carbonyl functionality | Potentially different biological activities |
The presence of two nitro groups on distinct pyridine rings in 3-nitro-4-(3-nitropyridin-4-yl)pyridine enhances its reactivity and biological activity compared to these similar compounds.








